Trimethylolpropane phosphite

説明

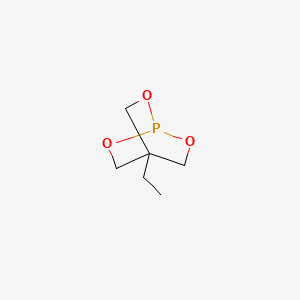

Structure

3D Structure

特性

IUPAC Name |

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUSNTDXJQBKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12COP(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3P | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871809 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylolpropane phosphite appears as a solid. (EPA, 1998) | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

824-11-3 | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ND7080ZYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLOLPROPANE PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6409 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural Classification and Unique Bicyclic Phosphite Architecture

Trimethylolpropane (B17298) phosphite (B83602), systematically named 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is classified as a phosphite ester. wikipedia.orgwikipedia.org Its chemical formula is C₆H₁₁O₃P. nih.gov The molecule is distinguished by its unique bicyclic cage-like structure, which imparts specific chemical and physical properties. wikipedia.org This rigid architecture is a result of the condensation reaction between trimethylolpropane and a phosphorus source like phosphorus trichloride (B1173362) or through transesterification with trimethyl phosphite. wikipedia.org The bicyclic framework consists of a phosphorus atom at one of the bridgehead positions, bonded to three oxygen atoms, which are in turn linked to the carbon backbone derived from trimethylolpropane. This arrangement leads to a compact structure with a defined steric profile. The phosphorus atom in trimethylolpropane phosphite possesses a lone pair of electrons, making it a Lewis base capable of coordinating with metal ions. wikipedia.org

The key structural features and properties are summarized in the interactive table below:

| Property | Value |

| IUPAC Name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane nih.gov |

| CAS Number | 824-11-3 nih.gov |

| Molecular Formula | C₆H₁₁O₃P nih.gov |

| Molecular Weight | 162.12 g/mol nih.gov |

| Appearance | White to almost white crystalline solid wikipedia.orgtcichemicals.com |

| Melting Point | 53-58 °C tcichemicals.com |

| Boiling Point | 100 °C at 8 mmHg tcichemicals.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents, insoluble in water wikipedia.orgtcichemicals.com |

Historical Development of Research on Trimethylolpropane Phosphite

Research interest in bicyclic phosphites, including trimethylolpropane (B17298) phosphite (B83602), emerged from the broader exploration of organophosphorus chemistry. Early studies focused on the synthesis and fundamental reactivity of these compounds. The preparation of trimethylolpropane phosphite can be achieved through the reaction of trimethylolpropane with phosphorus trichloride (B1173362) or via a transesterification reaction with trimethylphosphite. wikipedia.org One of the first members of this series was derived from trimethylolethane; however, the resulting derivatives often exhibited poor solubility. wikipedia.org This led to increased attention on the ethyl derivative, this compound, due to its improved solubility in common organic solvents. wikipedia.org

A significant milestone in the research of this compound was the investigation into its coordination chemistry. The ability of the phosphorus atom's lone pair to act as a ligand for transition metals opened up avenues for its use in catalysis and organometallic synthesis. wikipedia.org Research in the mid-1960s, for instance, explored the rates of dissociation of its complexes with cobalt carbonyls, providing insights into the steric and electronic effects of this caged phosphite ligand. acs.orgacs.org Over the years, the focus has expanded to include its application in various fields, driven by its unique structural and reactive properties.

Overview of Key Academic Research Domains

The distinct characteristics of trimethylolpropane (B17298) phosphite (B83602) have led to its investigation in several key academic research areas:

Coordination Chemistry and Catalysis: Trimethylolpropane phosphite is widely studied as a ligand in organometallic chemistry. wikipedia.org Its compact size, quantified by a small ligand cone angle of 101°, and its strong electron-donating (basic) nature for a phosphite make it an effective ligand for stabilizing transition metal complexes. wikipedia.org These complexes are explored for their catalytic activity in various organic transformations, such as hydroformylation and hydrocyanation. wikipedia.org For example, it has been used to synthesize ruthenium complexes for potential applications in C-H bond activation. utc.edu The rigid bicyclic structure can impart specific selectivity and stability to the catalytic system.

Polymer Science: In the realm of polymer science, this compound and related compounds have been investigated as components in the synthesis of fire-retardant materials. researchgate.net Organophosphorus compounds, in general, are known for their flame-retardant properties. The synthesis of organophosphorus fire retardants has been achieved through the transesterification reaction of bicyclic phosphites like this compound with other phosphorus-containing compounds. researchgate.net Additionally, phosphite inhibitors, including alkyl phosphites, have been studied to control the pot life and frontal velocity in frontal ring-opening metathesis polymerization (FROMP), a rapid polymer manufacturing technique. mdpi.comillinois.edu

Organic Synthesis: this compound serves as a reagent in various organic reactions. It can react with ozone to form an isolable ozonide, which upon decomposition releases singlet oxygen. wikipedia.org It is also used in the Arbusov reaction to form phosphonates. google.com Its reactivity with water is slow, leading to the formation of phosphorous acid and trimethylolpropane. noaa.gov

Interdisciplinary Relevance in Contemporary Chemistry and Materials Science

Phosphorylation and Transesterification Pathways for this compound Synthesis

The primary methods for synthesizing this compound involve two main chemical transformations: phosphorylation and transesterification. wikipedia.org

The phosphorylation route directly involves the reaction of trimethylolpropane (TMP) with a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃). This reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgnih.gov

The transesterification pathway is a widely used alternative that involves the reaction of trimethylolpropane with a trialkyl phosphite, such as trimethyl phosphite (P(OMe)₃) or triethyl phosphite. wikipedia.orggoogle.com In this equilibrium-driven reaction, the alcohol from the starting phosphite ester (e.g., methanol) is displaced by trimethylolpropane. wikipedia.org The reaction is often driven to completion by removing the more volatile alcohol byproduct through distillation.

Catalyst Systems in Transesterification and Esterification Reactions

The efficiency and rate of both phosphorylation and transesterification reactions are significantly influenced by the choice of catalyst.

For transesterification , basic catalysts are commonly employed to accelerate the reaction. These can include metal alcoholates, phenolates, or hydrides. Specific examples are sodium methylate, sodium hydride, and potassium carbonate. justia.com The reaction can also proceed without a catalyst, although at a slower rate. In some cases, organometallic catalysts, such as those based on tin (e.g., Sn bis(2-ethylhexanoate)), have been used effectively, particularly in the synthesis of related polyol esters. bibliotekanauki.pl

For esterification reactions, which are mechanistically related, both acid and base catalysts are utilized. Strong acid catalysts like p-toluenesulfonic acid (p-TSA), sulfuric acid, and methanesulfonic acid are common. uctm.edu Heterogeneous acid catalysts, including ion-exchange resins (e.g., Amberlite™ 120 IR (H+)), offer the advantage of easier separation from the reaction mixture. mdpi.com

| Reaction Type | Catalyst Type | Specific Examples |

| Transesterification | Basic (Homogeneous) | Sodium methylate, Sodium hydride, Potassium carbonate (K₂CO₃) justia.com |

| Organometallic (Homogeneous) | Sn bis(2-ethylhexanoate) bibliotekanauki.pl | |

| Esterification | Acid (Homogeneous) | p-toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) uctm.edunih.gov |

| Acid (Heterogeneous) | Amberlite™ 120 IR (H+), Amberlyst® 15, Dowex™ 50WX8 mdpi.com |

Optimization of Reaction Parameters: Temperature, Solvent, and Stoichiometry Effects

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, the use of a solvent, and the molar ratio of the reactants.

Temperature: The optimal reaction temperature varies depending on the specific pathway and catalyst used. For transesterification reactions, temperatures can range from 80°C to 120°C. uctm.edu In some esterification processes, higher temperatures, between 160°C and 230°C, are employed to drive the reaction and remove byproducts. bibliotekanauki.pl For instance, one study on the esterification of TMP with oleic acid identified an optimal temperature range of 105°C to 120°C using a p-TSA catalyst. uctm.edu

Solvent: Many syntheses are performed neat (without a solvent). However, in some cases, a solvent that forms an azeotrope with the alcohol byproduct (like water in esterifications or methanol (B129727) in transesterifications) can be used to facilitate its removal and shift the equilibrium toward the product. mdpi.com Toluene is an example of a solvent used for azeotropic distillation.

Stoichiometry: The molar ratio of the reactants is a critical factor. In the transesterification of trimethylolpropane with trimethyl phosphite, a molar ratio of 1:2 to 1:4 (TMP to trimethyl phosphite) has been reported. For the esterification of TMP with acrylic acid, an acid-to-alcohol molar ratio of 6:1 was found to significantly enhance the yield. mdpi.com A slight excess of one reactant is often used to ensure the complete conversion of the limiting reagent.

Table of Optimized Reaction Parameters from Research Findings

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid/Alcohol or Phosphite/Alcohol) | Solvent | Reference |

|---|---|---|---|---|---|

| Trimethylolpropane, Oleic Acid | p-TSA | 105-120 | 3:1 | Not specified | uctm.edu |

| Trimethylolpropane, Oleic/Isostearic Acid | Sn bis(2-ethylhexanoate) | 220-230 | 0.94:1 (COOH:OH) | Not specified | bibliotekanauki.pl |

| Trimethylolpropane, Acrylic Acid | Amberlite™ 120 IR (H+) | 120 | 6:1 | Solvent-free | mdpi.com |

Continuous Flow and Scalable Synthetic Approaches

Modern chemical manufacturing increasingly favors continuous flow processes over traditional batch methods due to advantages in safety, efficiency, scalability, and control. mdpi.com The synthesis of organophosphorus compounds, including phosphite esters, is amenable to this technology. mdpi.comnih.gov

Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This enhanced control can lead to higher yields, reduced reaction times, and improved product purity. mdpi.com For related organophosphorus reactions, such as the alcoholysis of dialkyl H-phosphonates, continuous flow processing in a microwave reactor has been shown to be more efficient than batch approaches. nih.govresearchgate.net The application of these principles to the synthesis of this compound offers a pathway for more efficient and scalable industrial production. elchemy.com

Novel Synthetic Routes for Stereoisomeric Control and Enantioselective Synthesis

The molecular structure of the parent this compound (4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) is achiral, meaning it is superimposable on its mirror image. wikipedia.org Therefore, enantioselective synthesis to produce a single enantiomer is not applicable to the unsubstituted compound itself.

However, the field of stereoselective synthesis becomes relevant when chiral starting materials are used or when the bicyclic phosphite framework is a component of a more complex, chiral molecule. The synthesis of chiral phosphites is a significant area of research, particularly for their use as ligands in asymmetric catalysis. nih.gov These syntheses often involve one of three main strategies:

Addition of achiral phosphites to chiral imines. nih.gov

Addition of chiral phosphites to achiral imines. nih.gov

Addition of achiral phosphites to achiral imines in the presence of a chiral catalyst. nih.gov

While these methods are established for other organophosphorus compounds, their application specifically for creating chiral derivatives of this compound is not extensively documented, as the primary focus remains on the achiral parent compound for ligand applications where its specific steric and electronic properties, rather than chirality, are key. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. elchemy.comresearchgate.net In the context of this compound production, several strategies align with these principles.

Catalyst Selection: The use of heterogeneous catalysts, such as ion-exchange resins or solid acid catalysts like zirconium phenylphosphonate (B1237145) phosphite, is a key green approach. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste and simplifying purification. bibliotekanauki.pl The development of non-toxic, environmentally benign catalysts, such as certain zinc complexes or enzyme-based systems, also represents a move toward greener synthesis. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions "neat" or in a solvent-free system eliminates the environmental and safety issues associated with volatile organic solvents. google.commdpi.com Several syntheses of polyol esters, including those of trimethylolpropane, have been successfully optimized under solvent-free conditions. mdpi.comresearchgate.net

Atom Economy and Waste Reduction: Transesterification reactions can be highly atom-economical, especially when the alcohol byproduct (e.g., methanol) can be recovered and reused. Continuous-flow processes can further contribute to waste minimization by enabling the recycling of unreacted starting materials. elchemy.com Electrochemical methods are also emerging as a green alternative for producing phosphite esters, potentially operating under mild conditions and avoiding toxic reagents like PCl₃. rsc.org

Table of Compound Names

| Trivial Name | IUPAC Name |

| This compound (EtCage) | 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |

| Trimethylolpropane (TMP) | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol |

| Phosphorus trichloride | Phosphorus(III) chloride |

| Trimethyl phosphite | Trimethyl phosphite |

| p-Toluenesulfonic acid (p-TSA) | 4-Methylbenzenesulfonic acid |

| Amberlite™ 120 IR (H+) | Sulfonated polystyrene resin |

| Tin(II) bis(2-ethylhexanoate) | Stannous octoate |

| Potassium carbonate | Potassium carbonate |

| Sodium hydride | Sodium hydride |

| Toluene | Methylbenzene |

| Methanol | Methanol |

| Zirconium phenylphosphonate phosphite | Zirconium phenylphosphonate phosphite |

Oxidation Reactions and Mechanism of Phosphite-to-Phosphate Conversion

A fundamental reaction of phosphite esters, including this compound, is their oxidation to the corresponding phosphate (B84403) esters. wikipedia.org This conversion from a P(III) to a P(V) species is a key aspect of its chemistry. wikipedia.orgacs.org The general mechanism involves the interaction of the phosphite with an oxidizing agent, leading to the formation of a phosphate. wikipedia.org This process is leveraged in various applications, such as its use as a stabilizer in polymers. wikipedia.org Partial oxidation can lead to the release of toxic phosphorus oxides. nih.govnoaa.gov

Phosphite antioxidants, a category that includes this compound, are effective free radical scavengers. vinatiorganics.com In polymeric systems, oxidative degradation initiated by heat, light, and oxygen leads to the formation of free radicals and hydroperoxides, which can cause chain scission and compromise the material's integrity. vinatiorganics.com Phosphite antioxidants interrupt this process by reacting with these detrimental species. vinatiorganics.com They can exhibit synergistic effects when combined with other antioxidants, such as phenolic antioxidants. vinatiorganics.com In such systems, the phosphite can regenerate the spent phenolic antioxidant, extending its effectiveness in combating free radical-mediated degradation. vinatiorganics.com The mechanism often involves a one-electron transfer process. vinatiorganics.com

This compound is known to react with ozone at low temperatures to form an isolable phosphite ozonide, specifically this compound ozonide. wikipedia.orgwikipedia.org This ozonide is a 1,2,4-trioxolane (B1211807) structure. socratic.org This adduct is thermally unstable and decomposes at temperatures above 0 °C, releasing singlet oxygen. wikipedia.org The stability of such phosphite ozonides can be influenced by substituents on the phosphite structure. researchgate.net

Role in Radical Scavenging Processes

Hydrolysis Pathways and Stability in Aqueous and Humid Environments

This compound is susceptible to hydrolysis. wikipedia.org It reacts slowly with water to yield phosphorous acid and trimethylolpropane. nih.govnoaa.gov This reaction underscores the compound's instability in aqueous or humid conditions. wikipedia.orgchempak.net The hydrolysis of phosphites is generally faster than that of phosphates. wpmucdn.com While some sources indicate no reaction with water, others specify a slow reaction, suggesting the rate may be dependent on conditions. nih.govnoaa.govnoaa.gov

Electrophilic and Nucleophilic Reactions of the Phosphorus Center

The phosphorus atom in this compound possesses a lone pair of electrons, making it a nucleophile. wikipedia.org As a Lewis base, it can form coordination complexes with various transition metals, acting as a ligand in organometallic chemistry. wikipedia.orgwikipedia.orgijmrset.com It is used in catalysts for industrial processes like hydroformylation and hydrocyanation. wikipedia.orgijmrset.com The bicyclic structure imparts specific steric properties, influencing its coordination chemistry. wikipedia.org

The phosphorus center can also undergo electrophilic attack. For instance, in the Michaelis-Arbuzov reaction, alkyl phosphites react with alkyl halides, where the phosphite acts as a nucleophile, to form phosphonates. wikipedia.orgijmrset.com

Thermal and Photochemical Decomposition Mechanisms and Product Analysis

Thermal decomposition of this compound can occur under high temperatures. noaa.govjodrugs.com When heated, it may decompose to produce corrosive and/or toxic fumes, including phosphorus oxides. noaa.govspectrumchemical.com The presence of other substances can influence the decomposition products. For example, in the context of synthetic lubricants, the thermal decomposition of trimethylolpropane in the presence of phosphorus-containing additives can lead to the formation of trimethylolpropane phosphate. frontiersin.orgcopernicus.org

Photochemical decomposition can also occur. The vapor-phase reaction of trimethyl phosphite with photochemically-produced hydroxyl radicals is rapid, suggesting that similar pathways may exist for this compound. nih.gov The photochemical decomposition of related compounds can initiate polymerization reactions by forming free radicals. researchgate.net

There is a possibility of forming bicyclic phosphates and/or phosphites from the thermal decomposition of this compound, particularly when used in combination with trimethylolpropane or its derivatives. chempak.netwv.gov These bicyclic species are noted for their neurotoxic properties. chempak.netfrontiersin.orgwv.gov The reaction of bicyclic this compound with compounds like dimethyl methylphosphonate (B1257008) or trimethyl phosphate at elevated temperatures can lead to the formation of new phosphonate (B1237965) esters. google.comgoogle.com Studies have shown that the incineration of synthetic lubricants containing trimethylolpropane and phosphate additives can result in the formation of the neurotoxin trimethylolpropane phosphate (TMPP). nih.gov

Interactive Data Table of Reaction Products

| Reactant(s) | Conditions | Product(s) | Reaction Type |

| This compound, Oxidizing Agent | N/A | Trimethylolpropane Phosphate, Phosphorus Oxides | Oxidation |

| This compound, Ozone | Low Temperature | This compound Ozonide | Ozonolysis |

| This compound, Water | Aqueous/Humid | Phosphorous Acid, Trimethylolpropane | Hydrolysis |

| This compound, Transition Metal | N/A | Metal-Phosphite Complex | Coordination |

| This compound | High Temperature | Phosphorus Oxides | Thermal Decomposition |

| Trimethylolpropane, Phosphorus Additives | Thermal Combustion | Trimethylolpropane Phosphate | Thermal Decomposition |

| Bicyclic this compound, Dimethyl Methylphosphonate | ~200°C | Cyclic Phosphonate Esters | Rearrangement/Addition |

Rearrangement Reactions and Isomerization Pathways

The bicyclic structure of this compound, formally known as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, imparts significant stability to the molecule. However, under specific thermal conditions and in the presence of certain reagents, it can undergo rearrangement and isomerization reactions. These transformations typically involve the cleavage of the bicyclic cage and the formation of new phosphorus-carbon or rearranged phosphorus-oxygen bonds.

A notable rearrangement occurs when bicyclic this compound is heated with phosphonate esters. For instance, the reaction with dimethyl methylphosphonate at elevated temperatures leads to the formation of a new phosphonate product. This transformation is believed to proceed through the opening of the bicyclic phosphite cage. The reaction detailed in a U.S. Patent involves heating a mixture of bicyclic this compound and dimethyl methylphosphonate. The solid bicyclic phosphite melts, and as the temperature increases to around 200°C, a gentle reflux is observed, indicating the progress of the reaction. google.com Gas chromatographic analysis of the product mixture reveals the formation of new products and indicates the existence of cis-trans isomers, suggesting a rearrangement has occurred. google.com

Another patented process describes the isomerization of a tris(trimethylol propane) phosphite-like product. google.com After its initial formation via transesterification, heating the product to temperatures between 180°C and 210°C for several hours effects an isomerization or rearrangement, confirmed by infrared analysis. google.com While the exact structure of the isomerized product is not detailed, this demonstrates that the phosphite ester derived from trimethylolpropane can undergo thermally induced structural reorganization.

The following table summarizes the conditions for a rearrangement reaction involving bicyclic this compound as described in the patent literature.

Table 1: Reaction Conditions for the Rearrangement of Bicyclic this compound with Dimethyl Methylphosphonate google.com

| Reactant A | Reactant B | Molar Ratio (A:B) | Temperature | Observations |

|---|---|---|---|---|

| Bicyclic this compound | Dimethyl Methylphosphonate | ~2:1 | 90°C to >200°C | Melting of solid phosphite, gentle reflux at 200°C |

Participation in Named Organic Reactions (e.g., Perkow, Michaelis-Arbuzov, Abramov Reactions)

As a trialkyl phosphite, this compound is a versatile reagent capable of participating in several classic named reactions in organophosphorus chemistry. Its reactivity is centered on the nucleophilic character of the phosphorus atom.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates. jk-sci.comorganic-chemistry.org The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. jk-sci.comwikipedia.org This attack forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield a stable pentavalent phosphonate. wikipedia.orgnih.gov

While classical examples involve simple trialkyl phosphites, the bicyclic structure of this compound introduces unique reactivity. A reaction analogous to the Michaelis-Arbuzov rearrangement is observed when bicyclic this compound is reacted with a phosphonate ester, such as dimethyl methylphosphonate, at high temperatures. google.com In this case, the phosphonate reactant effectively takes the place of the traditional alkyl halide. The reaction proceeds via a rearrangement where the trimethyl phosphite, formed in situ or added, rearranges to dimethyl methylphosphonate, which then reacts with the bicyclic phosphite. google.com This process ultimately leads to the formation of a new, more complex phosphonate ester. google.com The general mechanism involves the nucleophilic phosphorus of the bicyclic phosphite attacking the methyl group of the dimethyl methylphosphonate, leading to the opening of the cage structure.

Perkow Reaction

The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction when the substrate is a haloketone. mdpi.comchemeurope.com It results in the formation of a dialkyl vinyl phosphate instead of a β-ketophosphonate. mdpi.com The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. wikipedia.org This is followed by a rearrangement and elimination of an alkyl halide, leading to the enol phosphate product. wikipedia.org Although general phosphite esters undergo this reaction, specific studies detailing the reaction of this compound with haloketones are not extensively documented in readily available literature. However, based on its established nucleophilicity, it is expected to react similarly to other trialkyl phosphites.

Abramov Reaction

The Abramov reaction involves the nucleophilic addition of a trialkyl phosphite to the carbonyl carbon of an aldehyde or ketone to form an α-hydroxy phosphonate. wikipedia.orgnih.gov The reaction is typically facilitated by the presence of a proton source or a catalyst. organic-chemistry.orgsemanticscholar.org The mechanism starts with the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. mdpi.com Subsequent protonation or rearrangement leads to the final α-hydroxy phosphonate product. nih.govmdpi.com this compound, as a representative phosphite ester, is expected to participate in this reaction, serving as a precursor for α-hydroxy phosphonates with a caged phosphorus structure. wikipedia.org The synthesis of α-hydroxyphosphonates from various aldehydes and trialkyl phosphites is a well-established method, often promoted by various catalysts to achieve high yields under mild conditions. organic-chemistry.org

Table 2: Overview of Named Reactions Involving Trialkyl Phosphites

| Reaction Name | Reactants | Product | General Mechanism |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | SN2 attack by P on alkyl halide, followed by dealkylation of the phosphonium intermediate. wikipedia.org |

| Perkow | Trialkyl phosphite + Haloketone | Vinyl phosphate | Nucleophilic attack by P on carbonyl carbon, followed by rearrangement and elimination. wikipedia.org |

| Abramov | Trialkyl phosphite + Aldehyde/Ketone | α-Hydroxy phosphonate | Nucleophilic addition of P to carbonyl carbon, followed by protonation/rearrangement. nih.govmdpi.com |

Electronic and Steric Properties of this compound as a Ligand

The coordination behavior of this compound is largely dictated by its distinct electronic and steric characteristics. As a phosphite ligand, it possesses strong π-acceptor capabilities, which complement its σ-donor properties. wiley.comlibretexts.org Phosphites are generally weaker electron donors than analogous phosphines but are valued for their greater π-acceptor ability. wiley.com This allows them to stabilize low-valent metal centers by accepting electron density from the metal's d-orbitals into the ligand's σ* anti-bonding orbitals. libretexts.org

This compound is recognized for being highly basic for a phosphite ligand, a property that enhances its σ-donor strength. wikipedia.org Its steric profile is defined by a small ligand cone angle, which measures the solid angle occupied by the ligand at the metal center. This minimal steric hindrance is a key feature, allowing for the coordination of multiple ligands to a single metal center and influencing the geometry and reactivity of the resulting complexes. wikipedia.orgwiley.com

Table 1: Steric and Electronic Parameters of this compound

| Parameter | Value | Reference |

| Ligand Cone Angle | 101° | wikipedia.org |

| Ligand Cone Angle | 104° | colab.ws |

| Basicity | Highly basic (for a phosphite) | wikipedia.org |

| Classification | Cyclic Phosphite | wiley.com |

Note: Discrepancies in reported cone angles can arise from different calculation methods or experimental conditions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of a suitable metal precursor with a stoichiometric quantity of the phosphite ligand. mdpi.com These reactions are commonly carried out in dry, inert solvents such as dichloromethane (B109758) or diethyl ether under an argon or nitrogen atmosphere. mdpi.com The reaction time and temperature can vary, ranging from a few hours at room temperature to extended periods at elevated temperatures. mdpi.com The resulting complexes are often isolated as stable, solid materials and can be purified by recrystallization. mdpi.com

A variety of transition metal complexes incorporating this compound have been synthesized, demonstrating its versatility as a ligand. Examples include complexes with molybdenum, iridium, ruthenium, palladium, and copper. wikipedia.orgmdpi.comresearchgate.net For instance, the reaction of palladium(0) precursors with this compound can yield mononuclear complexes like Pd{P(OCH2)3CEt}4 or polynuclear clusters, depending on the reaction conditions and the other ligands present. researchgate.netmdpi-res.com

Characterization of these complexes relies on a suite of analytical techniques. 31P{1H} NMR spectroscopy is particularly informative, as the coordination of the phosphite to a metal center results in a characteristic downfield shift of the phosphorus signal compared to the free ligand. mdpi.com Single-crystal X-ray diffraction provides definitive structural information, confirming coordination numbers, geometries, and bond lengths. libretexts.orgmdpi.com Infrared (IR) spectroscopy is also a valuable tool, especially for carbonyl-containing complexes, where the C-O stretching frequencies can provide insight into the electronic effects of the phosphite ligand. libretexts.org

Diverse Binding Modes and Coordination Geometries

The small cone angle of this compound allows for a range of binding modes and coordination geometries that are not accessible to bulkier ligands. wikipedia.orgwiley.com It can act as a monodentate ligand, coordinating to a single metal center through its phosphorus atom. Due to its limited steric bulk, multiple this compound ligands can bind to the same metal, leading to complexes such as [(EtCage)2Mo(CO)4] and (CpMe5)RuCl(EtCage)2. wikipedia.org In the formation of a planar tripalladium cluster, the replacement of a bulkier isocyanide ligand with the sterically compact this compound was a key step. researchgate.net

Beyond simple monodentate coordination, this compound can participate in more complex structures. It can function as a bridging ligand, linking multiple metal centers together in polynuclear clusters, as exemplified by the [Ir4(CO)11(EtCage)] complex. wikipedia.org Tripodal ligands, in general, can coordinate in a facial manner to wrap around a single metal ion, often forming octahedral complexes, or they can assemble in a three-dimensional fashion to create polynuclear structures. nih.gov

Influence of Metal Center and Ancillary Ligands on Complex Stability and Reactivity

The stability and reactivity of this compound complexes are profoundly influenced by the identity of the transition metal and the nature of any ancillary ligands present in the coordination sphere. The choice of metal dictates the preferred coordination number, geometry, and the strength of the metal-phosphorus bond. Less electron-rich metal centers may form more stable complexes with π-accepting ligands like phosphites. utc.edu

Spectroscopic Investigations of Metal-Phosphorus Bonding Interactions

Spectroscopic techniques are indispensable for elucidating the nature of the metal-phosphorus bond in this compound complexes. 31P NMR spectroscopy provides direct information about the electronic environment of the phosphorus atom. The coordination chemical shift, Δδ (δcomplex - δligand), is a sensitive probe of the M-P interaction. mdpi.com

Infrared (IR) spectroscopy of ancillary ligands, such as carbon monoxide, is a powerful indirect method for studying M-P bonding. The CO stretching frequencies (ν(CO)) in metal carbonyl complexes are indicative of the amount of electron density on the metal center. As a strong π-acceptor, this compound withdraws electron density from the metal, leading to less back-bonding to the CO ligands and consequently, an increase in their ν(CO) frequencies compared to complexes with more strongly donating phosphine (B1218219) ligands. libretexts.org

Catalytic Applications of Trimethylolpropane Phosphite: Mechanisms and Performance

Homogeneous Catalysis

Phosphite (B83602) esters, including trimethylolpropane (B17298) phosphite, are Lewis bases that form coordination complexes with a variety of metal ions, making them valuable ligands in homogeneous catalysis. mdpi.com These ligands are key components in several industrial catalysts, particularly for processes like hydroformylation and hydrocyanation. mdpi.comuni-koeln.de The catalytic performance is often dictated by the steric and electronic properties of the phosphite ligand attached to the metal center. rsc.org

Hydroformylation and Hydrocyanation: Mechanistic Contributions

Hydroformylation

The hydroformylation of olefins, or the "oxo" process, is a cornerstone of industrial chemistry, producing aldehydes from alkenes, carbon monoxide, and hydrogen. mpg.demdpi.com Rhodium complexes modified with phosphite ligands are among the most effective and selective catalysts for these transformations. mdpi.com The generally accepted mechanism for hydroformylation catalyzed by a rhodium-phosphite complex involves several key steps:

Catalyst Activation: The pre-catalyst, often a species like [Rh(CO)₂(acac)], reacts with the phosphite ligand and syngas to form the active hydride species, [HRh(CO)₂(L)₂], where L is the phosphite ligand.

Olefin Coordination: The alkene substrate coordinates to the rhodium center, typically involving the dissociation of a CO or ligand molecule. mpg.de

Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step is often reversible and can determine the regioselectivity (linear vs. branched aldehyde) of the reaction. nih.govillinois.edu

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form a rhodium-acyl species.

Reductive Elimination: The cycle is completed by the oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the rhodium-hydride catalyst. mpg.de

| Entry | Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) | Reference |

| 1 | Phospholene-phosphite 13a | 80 | 20 | 0.59 | 1080 | mdpi.com |

| 2 | Phospholene-phosphite 13a | 90 | 20 | 0.65 | 2050 | mdpi.com |

| 3 | Phospholene-phosphite 13a | 105 | 20 | 0.55 | 3150 | mdpi.com |

| 4 | Phospholene-phosphite 13b | 90 | 20 | 0.72 | 1010 | mdpi.com |

This data is for a related phospholene-phosphite ligand and serves to illustrate typical catalytic performance.

Hydrocyanation

Nickel-catalyzed hydrocyanation of alkenes is another vital industrial process, used in the production of nitriles like adiponitrile. mdpi.comrsc.org The mechanism, particularly for the hydrocyanation of butadiene using a NiL₄ catalyst (where L is a phosphite ligand), generally proceeds as follows:

Ligand Dissociation: A phosphite ligand dissociates from the NiL₄ complex to create a vacant coordination site.

HCN Oxidative Addition: A molecule of hydrogen cyanide (HCN) undergoes oxidative addition to the nickel center, forming a hydride-cyanide complex. mdpi.com

Olefin Insertion: Butadiene inserts into the nickel-hydride bond, leading to a nickel-allyl intermediate. mdpi.com

Reductive Elimination: The nitrile product is formed through reductive elimination from the nickel-allyl complex. This step can yield either linear (3-pentenenitrile) or branched (2-methyl-3-butenenitrile) products, and the selectivity is heavily influenced by the steric and electronic properties of the phosphite ligand. mdpi.com

As a monodentate phosphite, trimethylolpropane phosphite would participate in this cycle, influencing the equilibrium between different catalytic intermediates and ultimately the product distribution. mdpi.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed) and Ligand Effects

This compound (TMPP) has proven to be an effective ligand in palladium-catalyzed cross-coupling reactions. rsc.orgekb.eg These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. ekb.eg The role of the phosphite ligand is to stabilize the palladium(0) catalytic species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A notable example of the beneficial ligand effects of TMPP is in the palladium-catalyzed N-alkylative coupling for the synthesis of 2-epi-valienamines from allylic chlorides. In this reaction, the use of this compound as the ligand resulted in a significant improvement in product yield compared to the more common triphenylphosphine (B44618) ligand. rsc.org This enhancement underscores the critical role that ligand selection plays in optimizing catalytic efficiency.

| Amine Substrate | Ligand | Yield (%) | Reference |

| Benzylamine | This compound | 75 | rsc.org |

| Benzylamine | Triphenylphosphine | 45 | rsc.org |

| 4-Methoxybenzylamine | This compound | 80 | rsc.org |

| 4-Methoxybenzylamine | Triphenylphosphine | 52 | rsc.org |

The superior performance of TMPP in this system can be attributed to its specific electronic and steric profile—weaker electron donation than phosphines but greater π-acceptor capability—which can influence the stability and reactivity of palladium intermediates in the catalytic cycle. ekb.eg

Asymmetric Catalysis: Enantioselective Transformations and Chiral Induction

Asymmetric catalysis is a field focused on the synthesis of chiral compounds with a high enantiomeric excess. This is often achieved using metal complexes bearing chiral ligands. nih.govnih.gov Phosphite-containing ligands are a major class of ligands used in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation and hydroformylation, and nickel-catalyzed hydrocyanation. nih.govnih.gov

It is crucial to note that this compound is an achiral molecule and therefore cannot, by itself, induce enantioselectivity in a catalytic reaction. wikipedia.org Enantioselective transformations require a source of chirality within the catalyst system. In the context of phosphite ligands, this is typically achieved by using chiral backbones to create ligands like chiral phosphine-phosphites or bisphosphites. nih.govchemolink.com

Other Organometallic-Catalyzed Reactions (e.g., Hydrogenation, Isomerization)

Hydrogenation

Catalytic hydrogenation is a widespread reaction in both laboratory and industrial synthesis. While palladium clusters have been shown to be competent for hydrogenation reactions, and this compound has been used in the synthesis of a tripalladium cluster, specific catalytic data for hydrogenation using a well-defined this compound complex is scarce in the reviewed literature. acs.org In some cases, such as during rhodium-catalyzed hydroformylation with phospholene-phosphite ligands, hydrogenation of the ligand itself has been observed as a side reaction, rather than the desired catalytic hydrogenation of a substrate. mdpi.com

Isomerization

Alkene isomerization, the migration of a carbon-carbon double bond within a molecule, is another important transformation catalyzed by organometallic complexes. mit.edu The reaction is often catalyzed by transition metal hydride species, which can be formed with various phosphite ligands. The mechanism typically involves the reversible insertion of an alkene into a metal-hydride bond, followed by β-hydride elimination to form a different alkene isomer. researchgate.netnih.gov Rhodium-hydride complexes containing phosphite ligands have been shown to be effective alkene isomerization catalysts. researchgate.net Although the general mechanism is understood, specific studies detailing the performance of this compound as a ligand in catalytic alkene isomerization are not widely reported. Its properties suggest it could support a catalytically active metal-hydride species for this purpose.

Heterogeneous Catalysis and Supported this compound Systems

Homogeneous catalysts, while often highly active and selective, suffer from difficulties in separation from the reaction products and catalyst recycling. acs.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents these issues. acs.orgnrel.gov A common strategy to bridge the two fields is to immobilize a homogeneous catalyst onto a solid support.

While there are reports on the use of supported chiral phosphine-phosphite ligands for reactions like asymmetric hydrogenation, the specific heterogenization of this compound or its metal complexes is not well-documented in the literature. researchgate.net In principle, this compound could be anchored to a support material (e.g., silica, alumina, or a polymer resin) to create a heterogeneous catalyst. This could potentially be achieved through chemical modification of the ethyl group on the ligand to introduce a functional handle for grafting onto the support surface. Such an approach would aim to combine the defined catalytic activity of the molecular complex with the practical advantages of a solid catalyst, such as ease of separation and potential for reuse. However, detailed research findings on the synthesis and catalytic performance of such supported this compound systems are currently limited.

Mechanistic Elucidation of Catalytic Cycles and Turnover Frequencies

Understanding the detailed mechanism of a catalytic cycle is essential for rational catalyst design and process optimization. manchester.ac.uk A catalytic cycle is a multi-step mechanism where a catalyst is regenerated after forming the product. wikipedia.org For reactions involving this compound, the ligand plays a crucial role in each elementary step.

In palladium-catalyzed cross-coupling , the cycle generally involves the oxidative addition of an organic halide to a Pd(0) complex stabilized by phosphite ligands, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the new C-C or C-heteroatom bond and regenerate the Pd(0) catalyst. ekb.eg The electronic properties of this compound influence the rates of these steps.

The efficiency of a catalyst is quantified by its turnover number (TON), the number of substrate molecules converted per catalyst molecule, and its turnover frequency (TOF), which is the TON per unit of time. rsc.org For a palladium-catalyzed N-alkylation where this compound was used as a ligand, it was noted that the addition of salts like AgOTf or AgBF₄ could significantly enhance the TOF, highlighting how additives can influence the catalytic cycle. rsc.org While specific TOF values for this compound are scarce, data from related systems provide insight into the performance of phosphite-based catalysts. For instance, in the rhodium-catalyzed hydroformylation of propene, TOFs for phospholene-phosphite ligands can reach over 3000 h⁻¹ under optimized conditions. mdpi.com

Catalyst Stability, Deactivation Pathways, and Regeneration Strategies

The long-term performance and economic viability of any catalytic process hinge on the stability of the catalyst. For systems employing this compound, either as a ligand or as part of a catalytic complex, understanding the factors that lead to a decline in activity is crucial. This section explores the stability of these catalysts, the primary mechanisms through which they deactivate, and the strategies available for their regeneration.

Deactivation Pathways

Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time. For catalysts involving this compound, deactivation can proceed through several chemical and physical mechanisms, often acting in concert. The primary pathways include hydrolysis, oxidation, fouling, and poisoning.

Hydrolysis: The presence of water in the reaction medium can lead to the slow hydrolysis of the this compound ligand. nih.gov This chemical reaction breaks the P-O-C bonds, destroying the ligand and forming phosphorous acid and trimethylol. nih.gov The loss of the phosphite ligand alters the electronic and steric environment of the metal center, leading to a loss of catalytic activity.

Oxidation: Phosphite esters can be oxidized to phosphate (B84403) esters, a reaction that can be promoted by oxidizing agents or even air. wikipedia.org This oxidation changes the electronic properties of the phosphorus atom, diminishing its ability to act as a strong σ-donor ligand, which is often crucial for the catalytic cycle. In some cases, partial oxidation can also release toxic phosphorus oxides. nih.gov

Fouling or Coking: This is a common deactivation mechanism in many organic reactions where high molecular weight byproducts, often referred to as coke or tars, deposit on the surface of the catalyst. scispace.commdpi.com These deposits physically block the active sites and the pores of the catalyst support, preventing reactants from accessing them and thereby reducing the catalyst's effectiveness. mdpi.comias.ac.in

Poisoning: Catalyst poisons are substances that adsorb strongly to the active sites, deactivating them even at very low concentrations. scispace.com In processes involving complex feedstocks, impurities containing sulfur or certain nitrogen compounds can act as potent poisons. scispace.commdpi.com For instance, in hydrotreating applications, asphaltenes are known poisons. scispace.com These impurities can compete with reactants for active sites, leading to a significant drop in performance.

Thermal Degradation and Sintering: At elevated reaction temperatures, catalysts can undergo thermal degradation. scispace.com This can involve the growth of the active phase crystallites, known as sintering, which reduces the active surface area. diva-portal.org It can also lead to the collapse of the support's pore structure, further limiting access to active sites. scispace.com

| Deactivation Pathway | Description | Effect on Catalyst |

|---|---|---|

| Hydrolysis | Reaction with water, breaking down the phosphite ester ligand into phosphorous acid and trimethylol. nih.gov | Loss of ligand structure, alteration of the metal center's electronic/steric properties, and loss of activity. |

| Oxidation | Conversion of the P(III) phosphite to a P(V) phosphate ester. wikipedia.org | Changes in ligand electronic properties, reducing catalytic efficiency. |

| Fouling (Coking) | Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface. scispace.commdpi.com | Blockage of active sites and pores, preventing reactant access. ias.ac.in |

| Poisoning | Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) onto active sites. scispace.com | Renders active sites inactive, leading to a rapid decline in catalytic activity. |

| Thermal Degradation (Sintering) | Structural changes due to high temperatures, such as the agglomeration of active metal particles. scispace.comdiva-portal.org | Reduction of active surface area and collapse of support porosity. |

Regeneration Strategies

When a catalyst's activity drops to an unacceptable level, it must either be replaced or regenerated. Regeneration aims to restore the catalyst's activity by removing the cause of deactivation. The choice of method depends on the specific deactivation mechanism.

Thermal Treatment: For deactivation caused by fouling or coking, a common regeneration technique is calcination. mdpi.com This involves heating the deactivated catalyst in a controlled atmosphere, typically containing air or oxygen, to a high temperature. The heat and oxidant burn off the deposited carbon and other organic foulants, clearing the catalyst surface and pores. mdpi.com However, care must be taken as prolonged high-temperature treatment can accelerate thermal degradation and sintering. mdpi.com

Solvent Washing: Deactivation caused by the adsorption of soluble poisons or foulants can sometimes be reversed by washing the catalyst with an appropriate solvent. mdpi.com Wet-chemical treatments, for example using dilute acid solutions like oxalic or citric acid, have been shown to dissolve and remove certain contaminants from catalyst surfaces, helping to restore activity. diva-portal.org

Chemical Treatment: In cases of deactivation by oxidation, a reductive treatment might be employed to restore the catalyst to its active state. For catalysts poisoned by specific elements, a targeted chemical treatment may be necessary. For instance, an oxy-chlorine treatment has been used to redisperse noble metal particles on automotive catalysts. diva-portal.org The development of new regeneration methods is an active area of research aimed at improving sustainability and reducing costs. mdpi.com

| Regeneration Strategy | Procedure | Applicable Deactivation Mechanism |

|---|---|---|

| Thermal Treatment (Calcination) | Heating the catalyst in a controlled atmosphere (e.g., air) at high temperatures. mdpi.com | Fouling/Coking. mdpi.com |

| Solvent Washing | Washing the catalyst with a liquid solvent or a dilute chemical solution (e.g., weak acids) to dissolve contaminants. diva-portal.orgmdpi.com | Fouling, some forms of Poisoning. diva-portal.org |

| Chemical Treatment | Using specific chemical reactions, such as reduction to reverse oxidation or treatment with agents to redisperse metal particles. diva-portal.org | Oxidation, Sintering, Poisoning. |

The reusability of catalysts is a key factor in their industrial application. Studies on related systems, such as zirconium phenylphosphonate (B1237145) phosphite, have demonstrated good reusability over multiple cycles, suggesting that with appropriate reaction conditions and regeneration protocols, catalysts based on phosphite ligands can be effectively recovered and reused. researchgate.net

Mechanistic Role of Trimethylolpropane Phosphite in Advanced Materials Science

Polymer Stabilization: Chemical Mechanisms of Antioxidant Action

As a secondary antioxidant, trimethylolpropane (B17298) phosphite (B83602) plays a crucial role in the stabilization of polymers during high-temperature processing and long-term service life. wikipedia.orgmmu.ac.uk Its primary function is to interrupt the degradation cycle by non-radical mechanisms, complementing the action of primary (radical-scavenging) antioxidants. google.com

The principal antioxidant action of trimethylolpropane phosphite is the decomposition of hydroperoxides (ROOH). nih.gov Hydroperoxides are formed during the initial stages of autoxidation and, while less reactive than free radicals, their accumulation can lead to an acceleration of degradation by breaking down into new, highly reactive radicals. wikipedia.orgnih.gov

This compound, a trivalent phosphorus compound, readily reduces hydroperoxides to stable alcohols. wikipedia.org In this process, the phosphite ester is oxidized to its corresponding phosphate (B84403) ester (a pentavalent phosphorus compound), as depicted in the general reaction below. wikipedia.orgwikipedia.org

P(OR')₃ + ROOH → OP(OR')₃ + ROH

This reaction is critical for processing stability, as it deactivates the hydroperoxides before they can decompose thermally and initiate further radical chain reactions. nih.gov This preventative mechanism is a hallmark of secondary antioxidants. chimia.ch

Some research suggests that certain phosphites can be considered multi-functional. wikipedia.org Following the initial hydroperoxide decomposition, the resulting phosphate ester can undergo a transesterification reaction with a hydroxylated polymer chain (ROH). wikipedia.org This exchange can release a primary antioxidant molecule that was part of the original phosphite structure (if it was a hindered phenol (B47542) phosphite), which can then participate in radical quenching. wikipedia.org While this compound itself is not a hindered phenol, its synergistic use with them is common to achieve comprehensive stabilization. mmu.ac.uknih.gov

Table 1: Antioxidant Mechanisms of this compound

| Mechanism | Reactant | Product(s) | Role of Phosphite |

|---|---|---|---|

| Hydroperoxide Decomposition | Polymer Hydroperoxide (ROOH) | Stable Alcohol (ROH), Phosphate Ester | Primary Role: Reducing agent, prevents formation of new radicals. wikipedia.orgnih.gov |

| Indirect Radical Quenching | Oxidized Antioxidant | Regenerated Primary Antioxidant | Synergistic Role: Can participate in cycles that regenerate primary antioxidants. wikipedia.org |

Hydroperoxide Decomposition and Scavenging Mechanisms

Flame Retardancy Mechanisms in Polymeric Systems

Phosphorus-based compounds, including this compound, are effective flame retardants that can act in both the condensed (solid) phase and the gas phase of a fire. udayton.edumdpi.com This dual-mode action makes them versatile for inhibiting polymer combustion.

In the condensed phase, the primary flame retardant mechanism is the promotion of char formation. udayton.eduspecialchem.com When the polymer is heated, the phosphite additive degrades to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer backbone. mdpi.com

This process extracts water from the polymer, leaving behind a carbonaceous, cross-linked char layer. udayton.eduforemost-chem.com This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. specialchem.com

It limits the diffusion of oxygen to the polymer surface. foremost-chem.com

It reduces the release of flammable volatile gases that fuel the fire. foremost-chem.com

By accelerating the decomposition of the polymer to form char, the amount of combustible material is reduced, and the structural integrity of the material is better maintained during a fire. mdpi.com

In addition to its action in the solid phase, this compound can also inhibit combustion in the gas phase. udayton.edu During burning, the phosphorus compound can volatilize and decompose, releasing phosphorus-containing radicals (such as PO•) into the flame. mdpi.com

These phosphorus species are highly effective at trapping the high-energy radicals that propagate the combustion chain reaction, particularly hydrogen (H•) and hydroxyl (OH•) radicals. udayton.eduspecialchem.com By converting these highly reactive species into less reactive ones, the phosphite derivative interrupts the exothermic processes in the flame, leading to a reduction in heat generation and eventual flame extinction. specialchem.comforemost-chem.com

Table 2: Flame Retardancy Mechanisms of this compound

| Phase | Mechanism | Chemical Action | Result |

|---|---|---|---|

| Condensed Phase | Char Formation | Catalyzes dehydration and cross-linking of the polymer. udayton.edumdpi.com | Forms an insulating carbonaceous layer, reducing fuel release. specialchem.comforemost-chem.com |

| Gas Phase | Radical Trapping | Releases phosphorus-containing species (e.g., PO•) that scavenge H• and OH• radicals. udayton.eduspecialchem.com | Inhibits the combustion chain reaction, quenching the flame. mdpi.com |

Condensed Phase Chemistry: Char Formation and Dehydration Pathways

Polymer Modification and Crosslinking Chemistry

Beyond stabilization, this compound can be used to chemically modify polymers. The trivalent phosphorus atom is a site of high reactivity, capable of undergoing various reactions. wikipedia.org

One significant application is in the chain extension of polymers like polylactide (PLA). Phosphites can react with the terminal hydroxyl and carboxyl functional groups present in polyester (B1180765) chains. mdpi.com This reaction links polymer chains together, increasing the molecular weight and improving the mechanical and thermal properties of the material. mdpi.com

Furthermore, the trimethylolpropane structure itself is a trifunctional building block widely used to create cross-linked polymer networks in materials like polyurethanes and alkyd resins. researchgate.netthegoodscentscompany.com While the phosphite derivative is a distinct molecule, its synthesis from trimethylolpropane highlights the structural basis for its potential role in creating branched or cross-linked architectures. wikipedia.org Through reactions like the Michaelis-Arbuzov reaction, phosphite esters can be converted to phosphonates, which can then be incorporated as monomers or functional groups into various polymer backbones. wikipedia.org

Interaction with Polymer Matrices and Interfacial Phenomena

This compound, with the chemical formula C₂H₅C(CH₂O)₃P, is a phosphite ester that serves as a crucial additive in polymer science. wikipedia.org Its caged structure, often abbreviated as "EtCage," imparts unique properties when incorporated into polymer matrices. wikipedia.org The interaction of this compound with polymer matrices is multifaceted, primarily revolving around its role as a secondary antioxidant and a processing stabilizer. wikipedia.orgmmu.ac.uk

During polymer processing at elevated temperatures, and throughout the material's service life, oxidative degradation can occur, leading to chain scission, cross-linking, and a deterioration of mechanical and physical properties. wikipedia.org this compound functions by decomposing hydroperoxides (ROOH), which are primary products of autoxidation, into non-radical, stable products. researchgate.net This action prevents the formation of highly reactive alkoxy (RO•) and hydroxy (•OH) radicals that would otherwise propagate the degradation cascade. researchgate.net The mechanism involves the phosphite ester being oxidized to a phosphate. vinatiorganics.com

Key Interaction Mechanisms:

The effectiveness of this compound is influenced by its hydrolytic stability. Some phosphites are susceptible to hydrolysis, which can impact their performance and storage. mmu.ac.uk However, pentaerythritol-based phosphites, which are structurally related, have been studied for their controlled hydrolysis to catalyze the degradation of polymers like polylactide (PLA), demonstrating the tunable nature of these additives. nih.gov

Table 1: Influence of Trimethylolpropane-based Additives on Polymer Properties

| Polymer System | Additive | Observed Effect | Reference |

|---|---|---|---|

| Ethylene Vinyl Acetate (EVA)/Natural Rubber (SMR L) | Trimethylolpropane triacrylate (TMPTA) | Increased gel fraction, tensile properties, and thermal stability upon electron beam irradiation. researchgate.net | researchgate.net |

| Poly(butylene succinate) (PBS) with Natural Flour | Trimethylolpropane triacrylate (TMPTA) | Slightly increased storage modulus. researchgate.net | researchgate.net |

| Polylactide (PLA) | Tris(nonyl-phenyl) phosphite (TNPP) | Stabilized molecular weight during rheological measurement. mdpi.com | mdpi.com |

| Polypropylene (PP) | Synthetic aliphatic and aromatic phosphites | Inhibition of thermal oxidation. researchgate.net | researchgate.net |

Advanced Applications in Energy Storage Materials: Electrolyte Stabilization Mechanisms

In the field of energy storage, particularly in lithium-ion batteries (LIBs), electrolyte stability is paramount for safety, longevity, and performance. acs.org Organic phosphites, including this compound and its derivatives like tris(trimethylsilyl) phosphite (TMSP), are being investigated as electrolyte additives to enhance battery performance. researchgate.netnih.gov

The standard electrolytes in LIBs, often composed of lithium hexafluorophosphate (B91526) (LiPF₆) in a mixture of organic carbonate solvents, can decompose at high voltages, leading to the formation of detrimental species like hydrogen fluoride (B91410) (HF). acs.org This can degrade both the cathode and anode surfaces, leading to capacity fade and increased impedance. acs.org

The stabilization mechanisms of phosphite additives are multifaceted:

Table 2: Research Findings on Phosphite Additives in Lithium-Ion Batteries

| Additive | Battery System | Key Finding | Reference |

|---|---|---|---|

| Trimethyl phosphite (TMP) | Li/Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ | Improved cycling performance and rate capability; high capacity retention of 81.3% after 100 cycles. researchgate.net | researchgate.net |

| Tris(trimethylsilyl) phosphite (TMSP) | Graphite Anode | Forms a stable SEI layer, leading to 96.8% capacity retention and high coulombic efficiency. nih.gov | nih.gov |

| Tris(trimethylsilyl) phosphite (TMSP) | High-Voltage Cathode | Enhances interfacial stability by forming protective layers and scavenging HF. rsc.org | rsc.org |

| Trimethyl phosphite (TMP(i)) and Trimethyl phosphate (TMP(a)) | Lithium Cells | Both additives reduce electrolyte flammability and enhance thermal stability. researchgate.net | researchgate.net |

Biomass Solubilization and Modification Through Phosphitylation Reactions

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast renewable resource for biofuels and bio-based materials. frontiersin.org However, its complex and rigid structure makes it resistant to dissolution and processing. osti.gov Phosphitylation, a chemical modification technique, has emerged as a promising method for the solubilization and functionalization of biomass. osti.gov

The process involves the reaction of hydroxyl (-OH) groups present in the biopolymers (cellulose, hemicellulose, and lignin) with a phosphitylating agent. frontiersin.org This derivatization disrupts the extensive hydrogen-bonding network within the biomass, leading to its dissolution in various solvents. osti.gov

Phosphitylation has been utilized for:

Table 3: Hydroxyl Group Content in Biomass Components Determined by Phosphitylation and ³¹P NMR

| Sample | Aliphatic OH (mmol/g) | Condensed Phenolic OH (mmol/g) | Guaiacyl Phenolic OH (mmol/g) | p-Hydroxyl phenyl OH (mmol/g) | Carboxylic OH (mmol/g) | Reference |

|---|---|---|---|---|---|---|

| Cellulose | 18.25 | - | - | - | 0.04 | researchgate.net |

| Hemicellulose | 11.41 | - | - | - | 0.28 | researchgate.net |

| Lignin | 4.11 | 0.35 | 0.78 | 0.12 | 0.15 | researchgate.net |

Data is illustrative and based on specific biomass sources and experimental conditions described in the reference. researchgate.net

The reaction of trimethylolpropane with phosphorus trichloride (B1173362) or through transesterification with trimethyl phosphite is a known method to synthesize this compound. wikipedia.org While direct applications of this compound in biomass phosphitylation are not as extensively documented as agents like TMDP, the underlying principles of phosphitylation chemistry are transferable. The ability of phosphite esters to react with hydroxyl groups is the core of this application. osti.gov

Theoretical and Computational Chemistry Studies of Trimethylolpropane Phosphite

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of trimethylolpropane (B17298) phosphite (B83602), often abbreviated as EtCage. wikipedia.org These studies reveal that the caged structure of the molecule, with its C3 symmetry, significantly influences its electronic properties.

The phosphorus atom in trimethylolpropane phosphite is trivalent (P(III)) and possesses a lone pair of electrons. tcichemicals.com This lone pair is primarily responsible for its nucleophilic character and its ability to act as a σ-donating ligand in coordination chemistry. tcichemicals.com The rigid bicyclic framework constrains the O-P-O bond angles, which in turn affects the hybridization and energy of the phosphorus lone pair. Computational analyses indicate that this geometric constraint leads to a high degree of s-character in the lone pair orbital, enhancing its donor properties compared to more flexible acyclic phosphites.

The geometric distortion inherent in the bicyclic structure of phosphites like this compound can lead to a stabilization of a phosphorus-based acceptor orbital, which can impart electrophilic character in certain reactions. mit.edu This dual electronic nature, being both a nucleophile and a potential electrophile, is a key aspect of its reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been effectively used to investigate the mechanisms of reactions involving this compound and related cyclic phosphites. These studies often focus on hydrolysis, oxidation, and its role in catalysis.

The hydrolysis of phosphites is a critical area of study, as it can affect their performance as ligands or stabilizers. researchgate.net Theoretical calculations suggest that the hydrolysis of bicyclic phosphites can be an autocatalytic process, accelerated by the formation of acidic products. researchgate.net The mechanism typically involves the protonation of a phosphorus-bound oxygen atom, followed by a nucleophilic attack of a water molecule on the phosphorus center. researchgate.net Transition state analysis using DFT can pinpoint the energy barriers for these steps, providing a quantitative understanding of the reaction kinetics. For related phosphites, the hydrolysis is thought to proceed through a trigonal bipyramidal intermediate. core.ac.uk

In the context of its use as a ligand in transition metal catalysis, computational models have been employed to understand its influence on reaction pathways. For instance, in reactions like hydrocyanation, phosphite ligands play a crucial role in the catalytic cycle. kuleuven.be Theoretical studies can model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, to determine the transition state energies and identify the rate-determining step. The small cone angle (101°) and strong basicity of this compound are key parameters in these models that dictate its steric and electronic influence on the metal center. wikipedia.org

Furthermore, the reaction of this compound with oxidizing agents, such as ozone to form an isolable ozonide, has been a subject of interest. wikipedia.org Computational chemistry can model the concerted or stepwise pathways for such cycloaddition reactions, providing insights into the stability of the resulting intermediates and the subsequent release of singlet oxygen upon decomposition. wikipedia.org